(R)-Chroman-3-amine (R)-Chroman-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559139
InChI: InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(R)-Chroman-3-amine

CAS No.:

Cat. No.: VC13559139

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-Chroman-3-amine -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (3R)-3,4-dihydro-2H-chromen-3-amine
Standard InChI InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1
Standard InChI Key SVWDNDQOXZHBRM-MRVPVSSYSA-N
Isomeric SMILES C1[C@H](COC2=CC=CC=C21)N
Canonical SMILES C1C(COC2=CC=CC=C21)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The chroman scaffold consists of a fused benzene and tetrahydropyran ring system. In (R)-chroman-3-amine, the amine group at position 3 introduces chirality, with the (R)-configuration dictating its spatial orientation . This stereochemical specificity is critical for interactions in biological systems, where enantioselectivity often determines pharmacological activity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number59108-53-1
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Chirality(R)-enantiomer
Solubility (Predicted)Moderate in polar solvents

Research Advancements and Derivative Development

Functionalization and Hybrid Molecules

Recent studies emphasize the modularity of chroman scaffolds. For example, 3-(arylmethyl)chroman-4-ones synthesized via photoredox-neutral acylarylation can be derivatized into chromones and 2H-chromenes, underscoring the reactivity of the chroman core . Similarly, (R)-chroman-3-amine could undergo reductive amination or cross-coupling to yield bioactive hybrids.

Table 2: Comparative Bioactivity of Chroman Derivatives

Compound ClassBiological ActivityMechanismSource
3-(Arylmethyl)chroman-4-onesAntifungal, anticancerRadical-mediated cyclization
Chroman-2,4-dione Re complexesAntibacterial (MRSA)Membrane depolarization
Chroman-4-one SIRT2 inhibitorsAntiproliferativeEnzyme inhibition

Challenges and Future Directions

Synthetic Accessibility and Scalability

Producing enantiopure (R)-chroman-3-amine at scale remains a challenge. Current methods for related compounds rely on multistep sequences with low yields for chiral amines . Advances in continuous-flow chemistry or biocatalytic processes could address these limitations.

Target Identification and Mechanistic Studies

Future research should prioritize target deconvolution for (R)-chroman-3-amine derivatives. Techniques such as chemoproteomics or crystallography could elucidate binding partners, guiding rational drug design.

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